molecular formula C12H14Cl2N2O B2917240 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride CAS No. 2219374-27-1

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride

Cat. No.: B2917240
CAS No.: 2219374-27-1
M. Wt: 273.16
InChI Key: ZQRJVVIKIHTOHA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is an organic compound with the molecular formula C12H12N2O.2HCl. It is a derivative of aniline, featuring a methoxy group and a pyridinyl group attached to the benzene ring. This compound is often used in various chemical and biological research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride typically involves the reaction of 2-methoxyaniline with 3-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(pyridin-3-yl)aniline dihydrochloride is unique due to the specific positioning of the methoxy and pyridinyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, which can be advantageous in certain experimental setups .

Properties

IUPAC Name

2-methoxy-5-pyridin-3-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRJVVIKIHTOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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